

# Technical Support Center: LDC1267 Formulation for Oral Gavage in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LDC1267

Cat. No.: B608498

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formulation and administration of **LDC1267** via oral gavage in mice. It is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of **LDC1267** in mice?

A1: **LDC1267** is a hydrophobic compound with low aqueous solubility. Therefore, it requires a specific vehicle for effective oral administration. Several formulations can be used, with the choice often depending on the required dose and experimental design. Common vehicles include:

- CMC-Na (Sodium Carboxymethyl Cellulose) suspension: A 0.5% CMC-Na solution in saline or water can be used to create a homogenous suspension.[\[1\]](#)[\[2\]](#)
- DMSO/PEG300/Tween-80/Saline mixture: A common formulation is a clear solution or suspension consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[3\]](#) For animals that may be sensitive to DMSO, the concentration can be reduced.
- DMSO/Corn Oil mixture: A clear solution can be prepared using 5% DMSO in 95% corn oil.[\[2\]](#)

- DMSO/SBE- $\beta$ -CD in Saline: A suspended solution can be made with 10% DMSO in a 90% solution of 20% SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin) in saline. This may require ultrasonication to achieve a uniform suspension.[3]

Q2: What is a typical oral gavage dose for **LDC1267** in mice?

A2: A previously published study by Paolino et al. (2014) utilized a daily oral gavage dose of 100 mg/kg in mice for studying metastasis. However, the optimal dose will depend on the specific mouse model and the therapeutic goals of the study. It is always recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application.

Q3: How should **LDC1267** be stored?

A3: **LDC1267** powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to one year.[3] [4] It is recommended to prepare fresh working solutions for oral gavage on the day of use to ensure stability and prevent precipitation.[3]

Q4: My **LDC1267** formulation appears cloudy or has precipitated. Can I still use it?

A4: It is not recommended to use a formulation that is not a homogenous solution or a fine, uniform suspension. Clumps or large particles can lead to inaccurate dosing and may clog the gavage needle. If you observe precipitation, refer to the troubleshooting guide below for potential solutions.

Q5: What are the known targets of **LDC1267**?

A5: **LDC1267** is a highly selective inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer.[4][5][6] It has significantly lower activity against other kinases.[1]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
LDC1267 powder is difficult to dissolve.	LDC1267 is hydrophobic and has low solubility in aqueous solutions.	Initially dissolve LDC1267 in a small amount of an appropriate organic solvent like DMSO before adding the aqueous vehicle components.[1][3] Gentle warming to 37°C and/or brief sonication can aid in dissolution.[7]
The formulation precipitates after preparation or during storage.	The compound may be coming out of solution due to temperature changes or instability in the chosen vehicle over time.	Prepare fresh formulations for oral gavage immediately before use.[3] If using a suspension, ensure it is thoroughly mixed before each administration. Consider using a vehicle with better solubilizing properties, such as one containing PEG300 or SBE- $\beta$ -CD.[3]
The gavage needle becomes clogged during administration.	The formulation may not be a true solution or a fine enough suspension.	Ensure the compound is fully dissolved or that the suspension is homogenous and free of large particles. Using a water bath sonicator can help create a finer suspension. If the issue persists, consider using a gavage needle with a slightly larger gauge.
The mouse shows signs of distress during or after gavage (e.g., coughing, difficulty breathing).	The gavage needle may have been inserted into the trachea, or the administration was too rapid, causing regurgitation and aspiration.	Immediately stop the procedure if the animal shows any signs of distress. Ensure proper restraint and technique to straighten the esophagus during needle insertion.

		Administer the formulation slowly to allow the mouse to swallow. <a href="#">[8]</a> If you suspect aspiration, monitor the animal closely and consult with a veterinarian.
Inconsistent experimental results between animals.	This could be due to inaccurate dosing from a non-homogenous formulation or variability in the gavage procedure.	Ensure the formulation is consistently and thoroughly mixed before drawing up each dose. Standardize the gavage technique among all personnel involved in the experiment. For suspensions, continuous gentle agitation during dosing of a cohort can help maintain uniformity.
Mouse loses weight or shows other signs of toxicity.	The dose of LDC1267 or a component of the vehicle (e.g., high concentration of DMSO) may be causing adverse effects.	Conduct a tolerability study with different doses of LDC1267 and the vehicle alone. If using a vehicle with DMSO, consider reducing the percentage or switching to a different formulation if toxicity is suspected. <a href="#">[9]</a>

## Quantitative Data Summary

Table 1: **LDC1267** In Vitro Inhibitory Activity (IC50)

Target	IC50 (nM)	Reference
Tyro3	8	<a href="#">[5]</a> <a href="#">[6]</a>
Axl	<5	<a href="#">[5]</a> <a href="#">[6]</a>
Mer	29	<a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Example Formulations for **LDC1267** Oral Gavage in Mice

Formulation Components	Concentration	Resulting Solution Type	Reference
0.5% CMC-Na in Saline	≥5 mg/mL	Homogeneous Suspension	[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥2.5 mg/mL	Clear Solution/Suspension	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.5 mg/mL	Suspended Solution	[3]
10% DMSO, 90% Corn Oil	≥2.5 mg/mL	Clear Solution	[3]

## Experimental Protocols

### Protocol 1: Preparation of **LDC1267** in 0.5% CMC-Na for Oral Gavage

- Prepare the Vehicle:
  - Weigh out the required amount of sodium carboxymethyl cellulose (CMC-Na) to make a 0.5% (w/v) solution in sterile saline or water.
  - Slowly add the CMC-Na to the saline/water while stirring vigorously to prevent clumping.
  - Continue stirring until the CMC-Na is fully dissolved. This may take some time.
- Prepare the **LDC1267** Suspension:
  - Weigh the desired amount of **LDC1267** powder.
  - Add the **LDC1267** powder to the 0.5% CMC-Na vehicle.

- Mix thoroughly using a vortex mixer or sonicator until a homogeneous suspension is achieved.<sup>[1][2]</sup>
- Administration:
  - Ensure the suspension is well-mixed immediately before each administration.
  - Administer the desired dose to the mouse via oral gavage using an appropriately sized feeding needle.

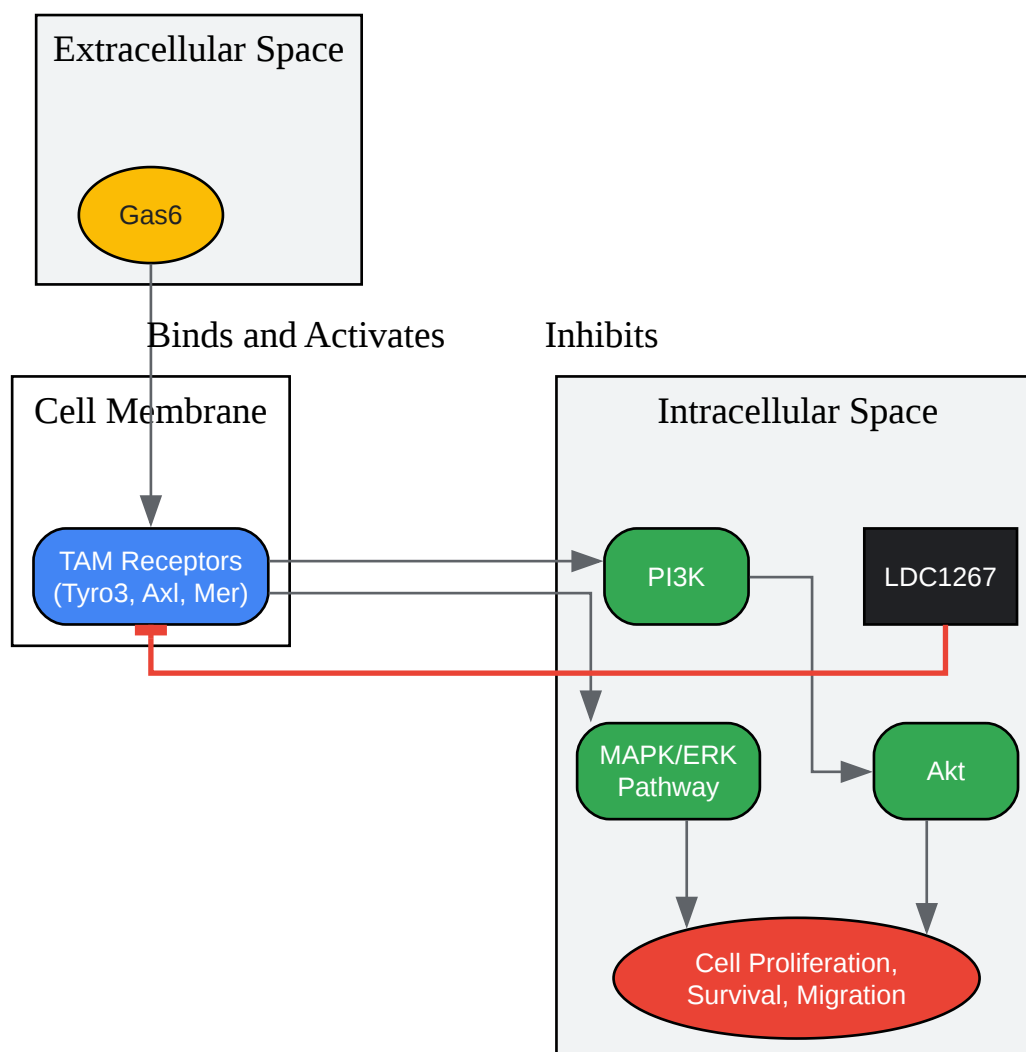
## Protocol 2: Preparation of LDC1267 in DMSO/PEG300/Tween-80/Saline for Oral Gavage

- Prepare the **LDC1267** Stock Solution:
  - Dissolve the **LDC1267** powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).<sup>[3]</sup>
- Prepare the Final Formulation (example for a 2.5 mg/mL final concentration):
  - For a 1 mL final volume, take 100  $\mu$ L of the 25 mg/mL **LDC1267** stock solution in DMSO.
  - Add 400  $\mu$ L of PEG300 and mix well.
  - Add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
  - Add 450  $\mu$ L of saline to bring the final volume to 1 mL and mix thoroughly.<sup>[3]</sup>
- Administration:
  - Use the freshly prepared formulation for oral gavage.

## Signaling Pathway Diagram

**LDC1267** is a potent inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The binding of their ligand, Gas6 (Growth arrest-specific 6), to these receptors leads to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival,

proliferation, and migration.[10][11][12][13] **LDC1267** blocks these signaling events by inhibiting the kinase activity of the TAM receptors.



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Caption: **LDC1267** inhibits TAM receptor signaling pathways.

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## References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 13. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: LDC1267 Formulation for Oral Gavage in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608498#ldc1267-formulation-for-oral-gavage-in-mice]

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